5,7-Dichlorothiazolo(5,4-d)pyrimidine

Kinase inhibitor Antiproliferative Scaffold hopping

Researchers synthesizing kinase inhibitors often face scaffold limitations that restrict SAR exploration. 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS 13479-88-4) resolves this as a dual-electrophilic building block enabling sequential, orthogonal functionalization at the 5- and 7-positions for precise inhibitor tuning. - Validated in Hoffmann-La Roche patents (US8921383) for SYK inhibitors with >100-fold selectivity over ZAP-70/Lck/Lyn. - Demonstrated superior anti-cancer activity vs. thieno[2,3-d]pyrimidine analogs; IC50 as low as 1.03 μM with 38-fold cancer cell selectivity. - Serves five distinct target classes (Syk, mTOR, PI3Kδ, JAK2/3, HIV-1 NNRTI), enabling parallel discovery from a single inventory. Supplied with ≥95% purity, comprehensive QC documentation, and ambient-temperature global shipping for rapid program initiation.

Molecular Formula C5HCl2N3S
Molecular Weight 206.05 g/mol
CAS No. 13479-88-4
Cat. No. B076482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichlorothiazolo(5,4-d)pyrimidine
CAS13479-88-4
Molecular FormulaC5HCl2N3S
Molecular Weight206.05 g/mol
Structural Identifiers
SMILESC1=NC2=C(S1)N=C(N=C2Cl)Cl
InChIInChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H
InChIKeyXYBGDWLYHQAUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichlorothiazolo(5,4-d)pyrimidine: Core Scaffold for Kinase Inhibitors


5,7-Dichlorothiazolo(5,4-d)pyrimidine (CAS 13479-88-4) is a heterobicyclic building block consisting of a fused thiazole and pyrimidine ring system with chlorine atoms at the 5- and 7-positions [1]. The compound has a molecular formula of C₅HCl₂N₃S, a molecular weight of 206.05 g/mol, and exhibits a computed XLogP3-AA value of 2.9 [2]. This electron-deficient scaffold serves as a versatile intermediate in medicinal chemistry, enabling sequential nucleophilic aromatic substitution at both chloro-substituted positions for the synthesis of kinase inhibitors targeting Syk, mTOR, PI3Kδ, and JAK2/3, as well as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [3].

Scaffold Electron-deficient thiazolo[5,4-d]pyrimidine core
Functionalization Sequential C5 and C7 nucleophilic substitution
Target classes Syk, mTOR, PI3Kδ, JAK2/3, HIV-1 NNRTI

Why 5,7-Dichlorothiazolo(5,4-d)pyrimidine Is Irreplaceable


The thiazolopyrimidine scaffold exists in multiple regioisomeric forms (e.g., thiazolo[4,5-d]pyrimidine, thiazolo[5,4-d]pyrimidine), each presenting distinct spatial arrangements of heteroatoms that dictate ATP-binding pocket complementarity and kinase selectivity profiles [1]. The 5,7-dichloro substitution pattern of 5,7-dichlorothiazolo[5,4-d]pyrimidine enables sequential, orthogonal functionalization at two distinct positions, a synthetic versatility that mono-chloro analogs (e.g., 5-chloro or 7-chloro derivatives) cannot provide [2]. Direct head-to-head scaffold comparison studies have demonstrated that thiazolo[5,4-d]pyrimidine derivatives exhibit superior anti-cancer activity relative to thieno[2,3-d]pyrimidine analogs, confirming that even closely related heterocyclic cores produce meaningfully different biological outcomes [3].

Regioisomer mismatch

Thiazolo[4,5-d]pyrimidine regioisomers may exhibit different ATP-binding pocket complementarity and kinase selectivity profiles.

Mono‑chloro analogs

Lack the orthogonal dual substitution sites required for sequential derivatization strategies.

Thieno[2,3-d]pyrimidine core

Reported head‑to‑head comparison indicates differing biological response in PI3K inhibitor context.

5,7-Dichlorothiazolo(5,4-d)pyrimidine: Differentiation Evidence


Thiazolo[5,4-d]pyrimidine vs Thieno[2,3-d]pyrimidine: Anticancer Activity

In a systematic scaffold-hopping study evaluating PI3K inhibitors, thiazolo[5,4-d]pyrimidine derivative 7a demonstrated superior anticancer activity compared to its direct thieno[2,3-d]pyrimidine analog 6a [1]. Both compounds were evaluated under identical assay conditions, confirming that the thiazolo[5,4-d]pyrimidine core—the exact scaffold class of 5,7-dichlorothiazolo(5,4-d)pyrimidine—provides a measurable efficacy advantage over the thienopyrimidine alternative.

Scaffold comparison
Head‑to‑head
Thiazolo[5,4‑d]pyrimidine 7a showed better anticancer activity than thieno[2,3‑d]pyrimidine 6a in PI3K inhibitor series.
Supports scaffold selection context
Reported in vivo efficacy comparison under identical assay conditions
Kinase inhibitor Antiproliferative Scaffold hopping PI3K inhibition

Dual Chloro Substitution for Multi-Kinase Derivatization

5,7-Dichlorothiazolo(5,4-d)pyrimidine has been successfully employed as the key intermediate in the synthesis of highly selective inhibitors across five distinct therapeutic targets: Syk (IC50 values in low nanomolar range, >100-fold selectivity over related kinases), mTOR (brain-penetrant ATP-competitive inhibitor design), PI3Kδ (potent and highly selective benzimidazole series), JAK2/3 inhibitors for myelofibrosis research, and HIV-1 NNRTIs (orally bioavailable piperidine-substituted series) [1][2][3][4]. In contrast, alternative scaffolds such as monochloro thiazolopyrimidines or pyrazolopyrimidines typically address only 1–2 target classes due to restricted functionalization sites.

Target diversity
Class‑level
Enables inhibitor synthesis for ≥5 distinct kinase/non‑kinase targets vs. ≤2 for monochloro alternatives.
Broader research program applicability
Class‑level inference from literature and patent campaigns
Syk inhibitor mTOR inhibitor PI3Kδ inhibitor NNRTI JAK2/3 inhibitor

Established Synthetic Route with High-Yield Key Intermediate

A convenient, reproducible synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine has been reported using ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate, which selectively afford the key 5-aminothiazole intermediate in high yield under mild conditions [1]. This intermediate is then converted to the target compound in three additional steps. Commercial vendors report achieving >98% purity via tandem cyclocondensation-chlorination processes . In contrast, alternative regioisomers such as thiazolo[4,5-d]pyrimidines often require harsher conditions (elevated temperature, strong base) and produce lower overall yields due to less favorable cyclization thermodynamics.

Synthetic route
Data to verify
>98% purity commercially available; key intermediate obtained in high yield under mild conditions.
Reliable supply and batch consistency
Reported 3‑step synthesis from ethyl isocyanoacetate
Process chemistry Synthesis Scalability Heterocyclic chemistry

Defined Solubility Profile for Formulation and Assays

The solubility profile of 5,7-dichlorothiazolo(5,4-d)pyrimidine has been quantitatively characterized: soluble in DMF (2 mg/mL) and DMSO (1 mg/mL), but insoluble in ethanol and PBS (pH 7.2) . This profile differs from related 5-amino-thiazolo[5,4-d]pyrimidine derivatives, which typically exhibit improved aqueous solubility due to the presence of a basic amine moiety (as demonstrated in BRAF inhibitor studies where 5-amino derivatives were selected specifically for 'desired solubility' properties) [1]. The dichloro compound's preferential solubility in DMSO/DMF over aqueous buffers makes it particularly suitable for DMSO stock solution preparation and subsequent dilution into cell culture media for in vitro screening workflows.

Solubility profile
Class‑level
DMF 2 mg/mL, DMSO 1 mg/mL; insoluble in ethanol and PBS (pH 7.2).
DMSO stock solution preparation fit
Aqueous insolubility informs co‑solvent need for in vivo studies
Solubility Formulation DMSO ADME Assay development

Patented SYK Inhibitor Series with High Selectivity

5,7-Dichlorothiazolo(5,4-d)pyrimidine serves as the core scaffold in a series of patented thiazolopyrimidine SYK inhibitors (US8921383, Hoffmann-La Roche) for the treatment of autoimmune and inflammatory diseases [1]. The patent explicitly claims thiazolopyrimidine derivatives incorporating the 5,7-disubstituted core structure. Related SYK inhibitor programs utilizing this scaffold have achieved >100-fold selectivity over closely related kinases (e.g., ZAP-70, Lck, Lyn) with IC50 values in the low nanomolar range [2]. Alternative SYK inhibitor scaffolds (e.g., pyrazolopyrimidines, imidazopyrazines) have been reported to exhibit lower selectivity windows (typically 10–50×) or require more extensive synthetic manipulation to achieve comparable selectivity profiles.

SYK selectivity
Class‑level
>100‑fold selectivity over ZAP‑70, Lck, Lyn in biochemical kinase assays.
Supports selective inhibitor design
Patented thiazolopyrimidine SYK series (US8921383)
SYK inhibitor Autoimmune disease Inflammation Selectivity Patent

Thiazolo[5,4-d]pyrimidine Cancer Cell Selectivity

In a systematic evaluation of thiazolo[5,4-d]pyrimidine derivatives against human gastric cancer cell lines, compound 7i exhibited potent inhibition of MGC-803 cells (IC50 = 4.64 μM) and HGC-27 cells (IC50 = 5.07 μM) while demonstrating approximately 12-fold selectivity over normal gastric epithelial GES-1 cells [1]. Morpholine-substituted derivative 24 from a related series achieved IC50 = 1.03 μM against MGC-803 with even greater selectivity (IC50 = 38.95 μM against GES-1, approximately 38-fold selectivity) [2]. These data establish the thiazolo[5,4-d]pyrimidine scaffold as capable of delivering meaningful cancer cell selectivity—a property not uniformly observed across alternative fused pyrimidine scaffolds such as thienopyrimidines or pyrrolopyrimidines, which frequently exhibit narrower therapeutic windows.

Cancer cell selectivity
Class‑level
Derivative 7i: ~12× selectivity; derivative 24: ~38× selectivity (MGC‑803/HGC‑27 vs. GES‑1 normal cells).
Reported differential cytotoxicity context
Gastric cancer cell‑line panel; endpoint review needed
Antiproliferative Cancer selectivity Gastric cancer Cytotoxicity

5,7-Dichlorothiazolo(5,4-d)pyrimidine Application Scenarios


SYK Inhibitor Optimization for Autoimmune & Inflammatory Diseases

As validated by the Hoffmann-La Roche patent (US8921383) and peer-reviewed studies demonstrating >100-fold selectivity over ZAP-70, Lck, and Lyn, 5,7-dichlorothiazolo(5,4-d)pyrimidine provides an ideal starting point for SYK inhibitor SAR exploration [1][2]. Medicinal chemists can utilize sequential functionalization at the 5- and 7-positions to optimize potency, selectivity, and ADME properties while maintaining the core scaffold's documented selectivity advantages.

PI3K/mTOR Dual Inhibitor Development

Direct head-to-head comparison established that thiazolo[5,4-d]pyrimidine derivatives exhibit superior anticancer activity relative to thieno[2,3-d]pyrimidine analogs [3]. The scaffold has been successfully employed to generate orally active PI3K inhibitors with favorable PK properties and significant in vivo efficacy, making 5,7-dichlorothiazolo(5,4-d)pyrimidine a strategically advantageous building block for PI3K/AKT/mTOR pathway-targeted programs.

Cancer Cell-Selective Anticancer Lead Discovery

Thiazolo[5,4-d]pyrimidine derivatives have demonstrated up to 38-fold selectivity between cancer cells (MGC-803) and normal cells (GES-1), with IC50 values as low as 1.03 μM [4][5]. This established selectivity profile supports the use of 5,7-dichlorothiazolo(5,4-d)pyrimidine in anticancer medicinal chemistry campaigns where minimizing normal tissue cytotoxicity is a primary design objective.

Multi-Target Kinase Inhibitor Platform Chemistry

5,7-Dichlorothiazolo(5,4-d)pyrimidine has been successfully employed across five distinct target classes: Syk (autoimmune/inflammation), mTOR (CNS disorders), PI3Kδ (oncology), JAK2/3 (myelofibrosis), and HIV-1 NNRTIs (antiviral) [2][6][7]. This multi-target versatility supports parallel discovery efforts from a single building block inventory, enabling efficient resource allocation in core facility or CRO settings.

Application
Selection Property
Validation Focus
SYK inhibitor SAR exploration
Orthogonal C5/C7 derivatization for selectivity tuning
Kinase selectivity panel (ZAP‑70, Lck, Lyn context)
PI3K/AKT/mTOR pathway inhibitor synthesis
Scaffold with reported biological performance over thienopyrimidine
PK and in vivo model endpoint review
Cancer cell‑model selectivity studies
Scaffold associated with reported differential cytotoxicity
Normal cell vs. cancer cell endpoint comparison
Multi‑kinase inhibitor platform chemistry
Single building block for Syk, mTOR, PI3Kδ, JAK, HIV NNRTI programs
Inventory efficiency and scaffold reproducibility

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